What is 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
What is 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
An In-Depth Technical Guide to 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine, a critical intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis methodologies, chemical reactivity, and applications, with a focus on its pivotal role in the development of antifungal agents.
Introduction: The Significance of a Halogenated Pyrimidine
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is a highly functionalized heterocyclic compound. Its structure, featuring a pyrimidine core substituted with three distinct halogen atoms (fluorine, chlorine, and bromine) and an ethyl group, makes it a versatile and valuable building block in medicinal chemistry. Pyrimidine derivatives are fundamental to numerous biological processes and form the structural basis for a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1][2][3]
The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall therapeutic profile.[4][5][6] 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine exemplifies this principle and is most notably recognized as a key intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal medication.[7][8][9][10][11] This guide will explore the chemical intricacies that underpin its utility and provide practical insights for its synthesis and application.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and manufacturing. The key attributes of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 188416-28-6 | [9][11][12][13] |
| Molecular Formula | C₆H₅BrClFN₂ | [12][13][14] |
| Molecular Weight | 239.47 g/mol | [13][14] |
| Boiling Point | 257.8 °C (Predicted at 760 mmHg) | [12][15] |
| Density | 1.725 g/cm³ (Predicted) | [15] |
| IUPAC Name | 4-(1-bromoethyl)-6-chloro-5-fluoro-pyrimidine | [13] |
| Storage Conditions | 2-8°C, in a dry, cool, well-ventilated place | [12][13][16] |
Synthesis Methodologies: A Tale of Two Routes
The synthesis of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine can be approached from different starting materials. The choice of synthetic route often involves a trade-off between raw material cost, process complexity, and overall yield. Two prominent methods are detailed below.
Method 1: Synthesis from 5-Fluorouracil
This route begins with the readily available but relatively expensive 5-fluorouracil. It involves a multi-step process that builds the desired functionality onto the pyrimidine ring. While effective, the cost of the starting material can be a limiting factor for large-scale industrial production.[7][8]
Experimental Protocol:
-
Chlorination: 5-fluorouracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) with N,N-dimethylaniline, to produce 2,4-dichloro-5-fluoropyrimidine.[8]
-
Ethylation: The resulting dichlorinated pyrimidine undergoes a Grignard reaction with ethylmagnesium bromide. This step selectively adds an ethyl group, primarily at the 4-position, yielding 4-chloro-6-ethyl-5-fluoropyrimidine.
-
Hydrolysis & Reduction: The intermediate is hydrolyzed and reduced to form 4-ethyl-5-fluoro-6-hydroxypyrimidine.[8]
-
Chlorination: The hydroxyl group is subsequently converted back to a chlorine atom.
-
Radical Bromination: The final step involves a radical bromination of the ethyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), which yields the target compound.[8]
Method 2: A More Economical Route from Ethyl 2-fluoroacetate
A more recent and industrially favored approach utilizes inexpensive and readily available starting materials, offering a more cost-effective and scalable process.[7] This method builds the pyrimidine ring from acyclic precursors.
Experimental Protocol:
-
Acylation: Ethyl 2-fluoroacetate is reacted with propionyl chloride in the presence of a base (e.g., triethylamine) to synthesize the intermediate ethyl 2-fluoropropionylacetate.[7]
-
Cyclization: The resulting β-keto ester is then cyclized with formamidine acetate in a suitable solvent under basic conditions. This step forms the core 6-ethyl-5-fluoro-4-hydroxypyrimidine ring.[7]
-
Chlorination: The hydroxyl group on the pyrimidine ring is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[7]
-
Bromination: In the final step, a brominating agent is added along with a radical initiator to brominate the ethyl side chain, yielding 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine.[7]
Caption: Economical synthesis route starting from ethyl 2-fluoroacetate.
Chemical Reactivity and Core Applications
The synthetic utility of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine stems from the distinct reactivity of its functional groups.
-
The Bromoethyl Moiety: The bromine atom on the ethyl side chain is an excellent leaving group. This makes the α-carbon highly susceptible to nucleophilic attack, serving as the primary reactive handle for coupling with other molecules. This reactivity is the cornerstone of its application as a key building block.
-
The Pyrimidine Ring: The halogen substituents (Cl and F) make the pyrimidine ring electron-deficient, influencing its aromatic character and the reactivity of the ring carbons. The chlorine at the 6-position can be displaced by nucleophiles under certain conditions, allowing for further derivatization.
-
The Role of Fluorine: The fluorine atom at the 5-position is critical. Its strong electron-withdrawing nature impacts the acidity of adjacent protons and the overall electronic profile of the ring. In the final drug molecule, the C-F bond enhances metabolic stability and can improve binding interactions with the target enzyme.[5][6]
Primary Application: Synthesis of Voriconazole
The principal application of this compound is as a pivotal intermediate in the multi-step synthesis of Voriconazole, a second-generation triazole antifungal agent.[7][9][11] Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme 14α-sterol demethylase, which disrupts the production of ergosterol, a vital component of the fungal cell membrane.
In the synthesis, the bromoethyl group of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is coupled with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This key C-C bond-forming reaction assembles the core structure of the final drug.
Caption: Role as a key intermediate in the Voriconazole synthesis pathway.
Broader Potential in Drug Discovery
Beyond Voriconazole, the unique structural features of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine make it a valuable scaffold for broader drug discovery efforts.
-
Kinase Inhibitors: The pyrimidine core is a common motif in kinase inhibitors; this intermediate can be used to develop new compounds targeting various protein kinases implicated in cancer and inflammatory diseases.[12]
-
Antiviral Agents: As a functionalized pyrimidine, it can be used to synthesize novel nucleoside and non-nucleoside analogs for evaluation as antiviral therapies.[12]
-
Radiolabeling: The fluorine atom provides an opportunity for isotopic labeling (e.g., with ¹⁸F) to create radiotracers for use in Positron Emission Tomography (PET) imaging, enabling the study of biological processes in vivo.
Safety and Handling
As with any reactive chemical intermediate, proper handling of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is essential. The compound is classified with the following hazards:
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[16][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[17]
References
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Egyptian Journal of Chemistry.
- Fluorinated Pyrimidines: Key Players in Modern Therapeutics. (2025, October 18). Volza.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). World Journal of Advanced Research and Reviews.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Current Chemistry Letters.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010, March 15). Molecules.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
- Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine. (n.d.).
- 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. (n.d.). PubChem.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). PubMed.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. (n.d.). Echemi.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
- 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine. (n.d.). XD BIOCHEMS.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (n.d.). MDPI.
- How to synthesize 6-(1-brometyl)-4-chloro-5-fluoropytine. (n.d.). Guidechem.
- 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. (n.d.). MySkinRecipes.
- 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine. (2024, April 25). ChemicalBook.
- 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. (n.d.). Klivon.
- MSDS of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine. (2010, April 8). Capot Chemical.
- 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine. (n.d.). ChemicalBook.
- 4-(1-Bromoethyl)
- 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. (n.d.).
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 10. 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine CAS#: [amp.chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine [myskinrecipes.com]
- 13. dev.klivon.com [dev.klivon.com]
- 14. 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. echemi.com [echemi.com]
- 17. capotchem.com [capotchem.com]
